molecular formula C17H15NO2 B5664047 1-(2-methyl-1H-indol-3-yl)-2-phenoxyethanone

1-(2-methyl-1H-indol-3-yl)-2-phenoxyethanone

Cat. No. B5664047
M. Wt: 265.31 g/mol
InChI Key: URBCCRQWKDBWFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(2-methyl-1H-indol-3-yl)-2-phenoxyethanone” is a chemical compound that belongs to the class of organic compounds known as indole-3-acetic acid derivatives . These are compounds containing an acetic acid (or a derivative) linked to the C3 carbon atom of an indole .


Synthesis Analysis

The synthesis of indole derivatives, including “1-(2-methyl-1H-indol-3-yl)-2-phenoxyethanone”, often involves the Friedel-Crafts alkylation of indole with enones . In one study, a series of 3-substituted 2-methyl indole analogs were synthesized and evaluated for their biological activities .


Molecular Structure Analysis

The molecular structure of “1-(2-methyl-1H-indol-3-yl)-2-phenoxyethanone” is characterized by the presence of an indole nucleus, which is a biologically active pharmacophore in medicinal molecules . This indole nucleus is linked to an acetic acid (or a derivative) at the C3 carbon atom .


Chemical Reactions Analysis

Indole derivatives, including “1-(2-methyl-1H-indol-3-yl)-2-phenoxyethanone”, have been found to exhibit inhibitory activities against various enzymes. For instance, 2-azido-1-(2-methyl-1H-indol-3-yl)ethanone was found to be a good inhibitor with the lowest Ki value for both Acetylcholinesterase enzyme (AChE) and Glutathione S-transferase enzyme (GST) .

Safety and Hazards

Sigma-Aldrich provides “1-(2-methyl-1H-indol-3-yl)-2-phenoxyethanone” to early discovery researchers as part of a collection of rare and unique chemicals. They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .

Future Directions

The future directions for “1-(2-methyl-1H-indol-3-yl)-2-phenoxyethanone” and other indole derivatives include further development of tubulin polymerization inhibitors . Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

1-(2-methyl-1H-indol-3-yl)-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-12-17(14-9-5-6-10-15(14)18-12)16(19)11-20-13-7-3-2-4-8-13/h2-10,18H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBCCRQWKDBWFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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